molecular formula C7H8ClFIN B13495663 (2-Fluoro-6-iodophenyl)methanamine hydrochloride

(2-Fluoro-6-iodophenyl)methanamine hydrochloride

Cat. No.: B13495663
M. Wt: 287.50 g/mol
InChI Key: AHBWNBCCSSGZKT-UHFFFAOYSA-N
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Description

(2-Fluoro-6-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-iodophenyl)methanamine hydrochloride typically involves the halogenation of a precursor compound. One common method is the iodination of (2-Fluorophenyl)methanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (2-Fluoro-6-azidophenyl)methanamine, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

(2-Fluoro-6-iodophenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Chemical Synthesis: The compound is employed in various organic synthesis reactions to create complex molecules with specific functional groups.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-iodophenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride
  • (2-Fluoro-6-chlorophenyl)methanamine hydrochloride
  • (2-Fluoro-6-bromophenyl)methanamine hydrochloride

Uniqueness

(2-Fluoro-6-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C7H8ClFIN

Molecular Weight

287.50 g/mol

IUPAC Name

(2-fluoro-6-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7FIN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H

InChI Key

AHBWNBCCSSGZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CN)F.Cl

Origin of Product

United States

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